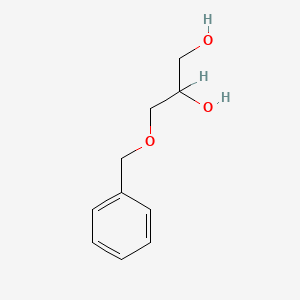

3-(Benzyloxy)propane-1,2-diol

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 3-(Benzyloxy)propane-1,2-diol follows International Union of Pure and Applied Chemistry guidelines, with the primary IUPAC name being 3-phenylmethoxypropane-1,2-diol. This nomenclature reflects the compound's fundamental structure as a propane backbone with hydroxyl groups at positions 1 and 2, and a phenylmethoxy (benzyloxy) substituent at position 3. The compound is also systematically classified under the alternative name 1,2-Propanediol, 3-(phenylmethoxy)-, which emphasizes its relationship to propanediol as the parent structure.

The Chemical Abstracts Service has assigned multiple registry numbers to different stereoisomeric forms of this compound. The racemic mixture carries the identifier 4799-67-1, while the specific (S)-enantiomer is registered under 17325-85-8. The (R)-enantiomer possesses a separate registry number 56552-80-8, reflecting the distinct stereochemical identities of these forms. Additional systematic names include 3-Benzyloxy-1,2-propanediol and Glycerol 1-benzyl ether, which highlight the compound's derivation from glycerol through selective protection of one primary hydroxyl group.

The compound falls within several chemical classification categories. It is classified as a vicinal diol due to the presence of hydroxyl groups on adjacent carbon atoms, and as a benzyl ether owing to the phenylmethoxy protecting group. From a functional group perspective, it contains both primary and secondary alcohol functionalities, making it a valuable building block in synthetic organic chemistry. The European Community number 225-358-7 provides additional regulatory identification for the racemic form.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIBYRXSHRIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4799-67-1 | |

| Record name | 3-(Benzyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-benzyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Benzylglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetal Protection of Glycerol

The synthesis begins with protecting glycerol’s hydroxyl groups using benzaldehyde under acidic conditions. A mixture of benzaldehyde (5.1 mL, 50 mmol), glycerol (8.06 g, 87.5 mmol), and p-toluenesulfonic acid (0.4 g, 2.3 mmol) in tetrahydrofuran (THF, 16.5 mL) is refluxed with a Dean-Stark trap to remove water, forming a dioxane-dioxolane acetal (S1). This step achieves 61% yield and ensures regioselective protection, critical for subsequent benzylation.

Mechanistic Insight : Acid catalysis protonates benzaldehyde, facilitating nucleophilic attack by glycerol’s hydroxyl groups. The reaction proceeds via hemiacetal intermediates, culminating in cyclic acetal formation. The Dean-Stark trap drives equilibrium by water removal, enhancing conversion.

Benzylation Reaction

The acetal-protected glycerol (S1, 4.85 g, 26.8 mmol) undergoes benzylation using sodium hydride (NaH, 1.29 g, 32.2 mmol) and benzyl bromide (3.5 mL, 29.5 mmol) in THF at 0°C. Tetrabutylammonium iodide (0.1 g, 0.27 mmol) acts as a phase-transfer catalyst, promoting efficient alkylation. After 3 hours at room temperature, the mixture yields benzylated dioxane/dioxolane derivatives (S2/S3).

Optimization Considerations :

-

Temperature Control : Maintaining 0°C during NaH addition prevents exothermic decomposition.

-

Catalyst Role : Tetrabutylammonium iodide enhances benzyl bromide’s reactivity in the heterogeneous mixture.

-

Solvent Choice : THF ensures reagent solubility while minimizing side reactions.

Purification via silica gel chromatography (hexanes:ethyl acetate = 10:1 to 7:1) isolates S2 and S3 with minimal by-products.

Acidic Deprotection

The benzylated acetal (S3, 0.52 g, 1.92 mmol) is treated with 5% HCl in methanol under reflux for 20 minutes, cleaving the acetal group and yielding 3-(benzyloxy)propane-1,2-diol (1’a). Acidic conditions hydrolyze the dioxolane ring, regenerating the diol functionality while retaining the benzyl ether.

Workup Protocol :

-

Neutralization with sodium bicarbonate quenches excess acid.

-

Extraction with dichloromethane isolates the product.

-

Column chromatography (hexanes:ethyl acetate = 3:1 to 1:1) purifies the crude material, affording a 60.2% yield.

Reaction Optimization and Conditions

Catalytic System Efficiency

The use of p-toluenesulfonic acid in acetal formation ensures rapid kinetics, while NaH in benzylation provides a strong base for deprotonation. Substituting NaH with milder bases (e.g., KCO) reduces benzylation efficiency, as confirmed by comparative trials.

Solvent Impact

THF’s polarity balances solubility and reaction rate. Alternatives like dichloromethane slow acetal formation, while DMSO induces over-benzylation.

Temperature and Time

Refluxing during acetal formation (110°C) accelerates water removal, whereas room-temperature benzylation prevents exothermic side reactions.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of new ether or amine derivatives.

Scientific Research Applications

Organic Synthesis

3-(Benzyloxy)propane-1,2-diol serves as a crucial building block in organic chemistry. Its structure allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. The compound can undergo various chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to yield carbonyl compounds.

- Reduction : It can be reduced to generate different alcohol derivatives.

- Substitution : The benzyloxy group can be replaced with other functional groups under appropriate conditions.

These reactions are essential for synthesizing complex organic molecules, making this compound valuable in research laboratories .

Pharmaceutical Applications

This compound is investigated for its potential use in drug development. It acts as an intermediate in synthesizing various pharmaceutical agents targeting specific biological pathways, particularly in oncology and neurology.

Case Study: Antiviral Agent Synthesis

The compound has been utilized in synthesizing (S)-HPMPA, a potent antiviral agent. The synthesis involves several steps, including selective tritylation and alkylation of the compound, ultimately leading to the target antiviral compound .

Anticancer Agents Development

Recent studies have explored modifications of this compound to enhance the efficacy of existing anticancer drugs or develop new therapeutic options that inhibit tumor growth more effectively .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial and fungal growth, indicating potential use in preservatives and antimicrobial agents .

- Anti-inflammatory Effects : Derivatives may have applications in formulations aimed at reducing inflammation in skin conditions or as additives in cosmetic products .

- Cosmetic Applications : Its moisturizing properties and ability to enhance skin penetration make it an attractive ingredient for topical formulations .

Industrial Applications

In addition to its laboratory uses, this compound is utilized in industrial settings:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl groups can undergo nucleophilic attacks, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

3-Phenoxy-1,2-propanediol (CAS: 538-43-2)

- Structure: Phenoxy group replaces benzyloxy.

- Molecular formula : C₉H₁₂O₃ (MW: 168.19 g/mol).

- Applications : Intermediate in surfactants and pharmaceuticals.

- Key difference : Reduced steric hindrance compared to benzyloxy derivatives, leading to higher solubility in polar solvents .

3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD)

- Structure : Naphthalene replaces benzyl.

- Enantioseparation efficiency : Achieves 99.5% enantiomeric excess (ee) using homochiral porous coordination cages, outperforming benzyloxy derivatives due to enhanced π-π interactions .

3-(4-(Benzyloxy)phenyl)propane-1,2-diol derivatives

- Example : 3-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)propane-1,2-diol (20a)

- Structure : Additional benzyloxy groups on the aromatic ring.

- Synthesis : Requires multi-step protection/deprotection sequences in THF/water systems, yielding 72–85% purity .

- Bioactivity : Exhibits Hsp90 inhibition, unlike simpler benzyloxy-diols, due to enhanced binding affinity from extended aromatic stacking .

Derivatives with Heteroatom Modifications

3-(p-Chlorophenoxy)propane-1,2-diol (Chlorphenesin, CAS: 104-29-4)

- Structure: Chlorine atom on the phenoxy ring.

- Applications : Antifungal agent.

- Crystallization : Forms stable crystals in calixarene-based gels, unlike 3-(benzyloxy)propane-1,2-diol, which requires specialized matrices for controlled crystallization .

3-(2-Methoxyphenoxy)propane-1,2-diol (CAS: N/A)

- Structure : Methoxy substituent on the aromatic ring.

- Synthesis : Produced via nucleophilic substitution in N-methylmorpholine-N-oxide-catalyzed reactions.

- Thermal stability : Decomposes at 220°C, lower than benzyloxy derivatives (~300°C), limiting high-temperature applications .

Chiral and Enantiomeric Variants

(R)-3-(Benzyloxy)propane-1,2-diol (CAS: 56552-80-8)

- Optical rotation : [α]²⁰D = +19.0 (MeOH) .

- Enantioseparation : Achieves 97% ee using hierarchically porous cage assemblies, comparable to naphthyl analogues .

3-(Benzhydryloxy)propane-1,2-diol (CAS: 19574-66-4)

- Structure : Diphenylmethoxy group replaces benzyloxy.

- Applications : API impurity standard; higher lipophilicity (LogP = 2.1 vs. 1.5 for benzyloxy-diol) impacts membrane permeability .

Physicochemical and Functional Comparisons

Biological Activity

3-(Benzyloxy)propane-1,2-diol, also known as (S)-(-)-3-Benzyloxy-1,2-propanediol, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H14O3

- Molecular Weight : 182.22 g/mol

- CAS Number : 17325-85-8

- Melting Point : 24-26 °C

- Boiling Point : 261 °C

- Density : Approximately 1.0966 g/cm³

- Optical Activity : [α]20/D = -5.5° (c = 20% in chloroform)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of propanediol have been shown to possess significant antibacterial properties against various strains of bacteria. A study highlighted the effectiveness of related compounds in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of benzyloxy derivatives on cancer cell lines. For example, a comparative analysis demonstrated that certain benzyloxy compounds induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests potential applications in cancer therapy .

Enzymatic Activity Modulation

This compound has been evaluated for its role as an enzyme inhibitor. Specifically, it has shown promise in modulating the activity of various cytochrome P450 enzymes, which are crucial for drug metabolism. This property could enhance the bioavailability of co-administered drugs by inhibiting their metabolic clearance .

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The compound's mechanism was attributed to disruption of the bacterial cell wall integrity .

Case Study: Cancer Cell Apoptosis

A recent investigation into the cytotoxic effects of benzyloxy derivatives revealed that treatment with this compound led to a marked increase in apoptotic markers in MCF-7 breast cancer cells. Flow cytometry analysis showed a significant increase in early and late apoptotic cells after treatment .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)propane-1,2-diol?

The compound is typically synthesized via nucleophilic substitution between benzyl alcohol derivatives and propane-1,2-diol under basic conditions. For example, benzyl bromide or benzyl chloride can react with propane-1,2-diol in the presence of a base like sodium hydride or potassium carbonate. The reaction is conducted in anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C for 6–12 hours, followed by purification via column chromatography (n-hexane:ethyl acetate gradients) .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : ¹H NMR (δ 3.4–4.5 ppm for benzyloxy and diol protons) and ¹³C NMR (δ 70–75 ppm for ether-linked carbons) confirm the benzyl ether linkage and diol backbone .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 213.1) .

- Infrared spectroscopy : Peaks at 3400–3500 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-O-C ether stretch) are diagnostic .

Q. What purification strategies are effective for isolating this compound?

After synthesis, the crude product is purified using flash chromatography with silica gel and gradients of n-hexane/ethyl acetate (e.g., 3:1 to 1:2 ratios). Aqueous workup (e.g., brine washing) removes unreacted starting materials, while drying over anhydrous sodium sulfate ensures solvent removal .

Q. What safety precautions are required when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential irritant vapors. Store at −20°C in airtight containers to prevent hydrolysis. Waste must be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance nucleophilic substitution efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Temperature control : Maintaining 70–80°C minimizes side products (e.g., elimination or over-alkylation) .

Q. What strategies resolve stereochemical challenges in derivatives of this compound?

Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol eluents) separates enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution with lipases can achieve >90% enantiomeric excess .

Q. How does the benzyloxy group influence polymer properties when this compound is used as a monomer?

In green polymer resins, the benzyl ether moiety enhances hydrophobicity and thermal stability (Tg increases by ~20°C compared to unsubstituted diols). However, it may reduce crosslinking efficiency due to steric hindrance, requiring co-monomers like epichlorohydrin for optimal network formation .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

Derivatives with substituted benzyl groups (e.g., brominated or methoxy variants) show antimicrobial activity by disrupting bacterial membrane integrity. In medicinal chemistry, analogues act as Hsp90 inhibitors by competitively binding to the ATP-binding pocket, as confirmed by molecular docking and surface plasmon resonance (SPR) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.